3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride
Overview
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a dihydrobenzo[d][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form the dihydrobenzo[d][1,4]dioxin core. This is followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification to yield the final product . The overall yield of this process is around 35%, and the structure of the product is confirmed by 1H-NMR analysis .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to minimize side reactions and simplify the isolation process. The choice of solvent and reaction temperature is crucial to achieving higher yields and purity, making the process suitable for large-scale preparation .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the pyrazole ring .
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells through mitochondrial pathways and oxidative stress . The compound’s ability to generate reactive oxygen species (ROS) and disrupt cellular processes makes it a promising candidate for further investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
What sets 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride apart from similar compounds is its unique combination of the dihydrobenzo[d][1,4]dioxin and pyrazole moieties. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-11-6-8(13-14-11)7-1-2-9-10(5-7)16-4-3-15-9;/h1-2,5-6H,3-4H2,(H3,12,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEHTVAKWAPSBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NN3)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031793-23-3 | |
Record name | 1H-Pyrazol-3-amine, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1031793-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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